molecular formula C17H19FN4O B1375532 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol CAS No. 1012343-82-6

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol

Numéro de catalogue: B1375532
Numéro CAS: 1012343-82-6
Poids moléculaire: 314.36 g/mol
Clé InChI: CASKVJFIBGKPRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Properties

One of the notable applications of compounds similar to 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is in antiviral research. A study by Enguehard-Gueiffier et al. (2013) highlighted the design of biphenyl derivatives of imidazo[1,2-b]pyridazine to optimize inhibitory properties on the replication of bovine viral diarrhoea virus and hepatitis C virus.

Synthesis Methods

The synthesis of these compounds is also an area of significant research. Lifshits et al. (2015) in their study, detailed various methods of producing similar 2-aminopyridines, which are pivotal in constructing the bicyclic imidazo[1,2-a]pyridine structure, crucial for such compounds (Lifshits, Ostapchuk, & Brel, 2015).

Potential in Antiulcer Medication

Another research application is in the development of antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Improved Metabolic Stability

Heider et al. (2017) focused on improving the metabolic stability of such compounds. They replaced the sulfur atom in 2-alkylsulfanylimidazole derivatives with a methylene group, resulting in compounds with enhanced metabolic stability and binding affinity (Heider, Haun, Döring, Kudolo, Sessler, Albrecht, Laufer, & Koch, 2017).

Versatility in Synthesis

The versatility of these compounds in synthesis is another area of exploration. Khalafy et al. (2002) demonstrated how 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, yield both imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002).

Applications in CNS Activity Studies

Barlin et al. (1988) synthesized a series of imidazo[1,2-b]pyridazines and tested them for their ability to interact with the central nervous system, specifically their capacity to displace diazepam bound to rat brain plasma membranes (Barlin, Davies, & Ngu, 1988).

Anti-Asthmatic Activity

Research by Kuwahara et al. (1996) involved synthesizing (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, evaluating their ability to inhibit bronchoconstriction induced by platelet activating factor, thereby suggesting potential anti-asthmatic applications (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).

Antitubercular Activity

Abhale et al. (2016) studied the antitubercular activity of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives against Mycobacterium smegmatis, indicating the potential of these compounds in tuberculosis treatment (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).

Mécanisme D'action

Target of Action

The primary target of the compound “2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol” is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety in the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Biochemical Pathways

The compound affects the TAK1 pathway, which is important for cell growth, differentiation, and apoptosis . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight is 31436 , which is within the optimal range for oral bioavailability

Result of Action

The compound has shown excellent activities against multiple myeloma, a type of blood cancer characterized by dysregulated and proliferative plasma cells . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM, and under similar conditions, it inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

Analyse Biochimique

Biochemical Properties

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific kinases. It has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) with high potency . TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation and apoptosis. The interaction between this compound and TAK1 is characterized by binding to the kinase’s active site, thereby preventing its phosphorylation and subsequent activation .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In multiple myeloma cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by inhibiting TAK1, which in turn affects downstream signaling molecules such as NF-κB and MAPK. These pathways are crucial for cell survival, proliferation, and inflammation, and their inhibition leads to reduced cell viability and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of TAK1. The compound binds to the ATP-binding site of TAK1, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling cascades that are essential for cell survival and proliferation, leading to apoptosis in cancer cells. Additionally, the compound may also affect gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of TAK1 and prolonged anti-proliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TAK1 activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further conjugated to increase their solubility and facilitate excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein may influence the compound’s cellular uptake and efflux, affecting its localization and accumulation . The compound’s distribution is also influenced by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with its target kinase, TAK1 . The compound may also localize to other cellular compartments, such as the nucleus, depending on its post-translational modifications and targeting signals . These localization patterns can influence the compound’s activity and function, as well as its ability to modulate specific signaling pathways .

Propriétés

IUPAC Name

2-[[3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-11(2)14(10-23)20-16-7-8-17-19-9-15(22(17)21-16)12-3-5-13(18)6-4-12/h3-9,11,14,23H,10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASKVJFIBGKPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.